molecular formula C7H11NO2 B2472648 3-(Hydroxymethylidene)-1-methylpiperidin-2-one CAS No. 89910-21-4

3-(Hydroxymethylidene)-1-methylpiperidin-2-one

Cat. No.: B2472648
CAS No.: 89910-21-4
M. Wt: 141.17
InChI Key: KQJACJVFSLUVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethylidene)-1-methylpiperidin-2-one (CAS: 89910-21-4) is a bicyclic lactam derivative characterized by a piperidin-2-one core substituted with a hydroxymethylidene group at the 3-position and a methyl group at the 1-position.

Properties

IUPAC Name

(3E)-3-(hydroxymethylidene)-1-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-9)7(8)10/h5,9H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJACJVFSLUVRC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(=CO)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC/C(=C\O)/C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethylidene)-1-methylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 1-methylpiperidin-2-one with formaldehyde under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 1-methylpiperidin-2-one in a suitable solvent such as ethanol.
  • Add an aqueous solution of formaldehyde to the reaction mixture.
  • Adjust the pH to basic conditions using a base such as sodium hydroxide.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethylidene)-1-methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form 3-(hydroxymethyl)-1-methylpiperidin-2-one.

    Substitution: The hydroxymethylidene group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-1-methylpiperidin-2-one.

    Reduction: 3-(Hydroxymethyl)-1-methylpiperidin-2-one.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Agents
3-(Hydroxymethylidene)-1-methylpiperidin-2-one has been investigated as a scaffold for developing antitumor agents. Its structural resemblance to known pharmacophores allows it to be optimized for activity against cancer cells. Research indicates that modifications to this compound can lead to derivatives with improved efficacy against various cancer types, including breast and lung cancer .

2. HIV Inhibitors
The compound's derivatives have shown promise as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Studies suggest that modifications can enhance the potency of these inhibitors, making them potential candidates for therapeutic development against HIV .

3. Neurodegenerative Disease Treatment
Research indicates that this compound may play a role in treating neurodegenerative diseases due to its biological activity. It has been studied for its effects on neuronal pathways and potential protective effects against neurotoxicity .

Enzyme Mechanism Studies

The compound serves as a valuable tool in enzyme mechanism studies. Its ability to interact with various enzymes allows researchers to explore the biochemical pathways involved in disease processes. For instance, it has been utilized in studies investigating the inhibition of specific kinases, contributing to the understanding of their roles in cancer progression .

Synthesis of Biologically Active Molecules

This compound is a precursor for synthesizing several biologically active molecules. Its derivatives can be synthesized through various chemical reactions involving oxidizing agents and substitution reagents, leading to compounds with diverse pharmacological profiles .

Comparative Analysis of Related Compounds

Compound Name Key Features Differences
3-Methylpiperidin-2-oneLacks the hydroxyl group at the third positionLess reactive due to absence of hydroxyl group
1-Methylpiperidin-2-oneLacks both hydroxyl and methyl groupsDifferent chemical properties and applications
3-PiperidinolSimilar structure but different functional groupsVaries in reactivity due to different substituents
This compound Contains both hydroxyl and methyl groupsEnhanced reactivity makes it valuable for synthesizing complex molecules

Case Study 1: Antitumor Activity

In a study focused on optimizing derivatives of this compound, researchers synthesized several analogs that exhibited significant cytotoxicity against cancer cell lines. The most promising compounds were further evaluated in vivo, demonstrating tumor regression in xenograft models .

Case Study 2: HIV Reverse Transcriptase Inhibition

A series of piperidine derivatives based on this compound were synthesized and tested for their ability to inhibit HIV reverse transcriptase. The most effective compounds showed EC50 values in the low nanomolar range, indicating their potential as therapeutic agents against HIV .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethylidene)-1-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethylidene group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents Molecular Formula Key Features Applications/Notes References
3-(Hydroxymethylidene)-1-methylpiperidin-2-one 1-Me, 3-hydroxymethylidene C₇H₁₁NO₂ Bicyclic lactam with conjugated carbonyl; potential hydrogen-bond donor Synthetic intermediate, drug discovery
3-(Bromomethyl)-1-methylpiperidin-2-one 1-Me, 3-bromomethyl C₇H₁₂BrNO Electrophilic bromine substituent; reactive in nucleophilic substitutions Precursor for functionalized piperidinones
5-Hydroxy-1-methylpiperidin-2-one 1-Me, 5-hydroxy C₆H₁₁NO₂ Axial hydroxyl group; stereochemical complexity Studied for cytotoxicity and binding assays
4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride 1-Me, 4-aminomethyl (HCl salt) C₇H₁₅Cl₂N₂O Basic amine functionality; water-soluble salt form Pharmaceutical and agrochemical research
3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one 1-Me, 3-hydroxy, 5-pyridinyl C₁₁H₁₂N₂O₂ Pyrrolidinone core with aromatic substituent; metabolite of nicotine analogs Neuropharmacology studies

Key Observations:

Reactivity Differences: The bromomethyl analog (C₇H₁₂BrNO) exhibits higher reactivity in cross-coupling reactions compared to the hydroxymethylidene derivative due to the labile bromine atom . The hydroxymethylidene group may participate in keto-enol tautomerism, influencing stability and interaction with biological targets .

Biological Relevance: 5-Hydroxy-1-methylpiperidin-2-one has been evaluated for cytotoxicity and enzyme inhibition, suggesting that hydroxyl positioning significantly affects bioactivity .

Biological Activity

3-(Hydroxymethylidene)-1-methylpiperidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications.

The compound has a molecular formula of C8_{8}H13_{13}N1_{1}O2_{2} and features a piperidine ring with a hydroxymethylidene substituent. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionExample Products
Oxidation Hydroxymethylidene group oxidizes to carboxyl group3-(Carboxymethyl)-1-methylpiperidin-2-one
Reduction Reduction to hydroxymethyl derivative3-(Hydroxymethyl)-1-methylpiperidin-2-one
Substitution Substitution with halogens or alkyl groupsVarious substituted derivatives

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethylidene group can form hydrogen bonds with biological macromolecules, influencing their structure and function. This interaction may lead to the inhibition of enzymes or modulation of biochemical pathways involved in various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

The compound's anticancer activity has been a focal point in recent studies. It has been evaluated for its ability to inhibit the growth of various cancer cell lines. Notably, it has demonstrated cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-2315.0Induction of apoptosis and cell cycle arrest
HepG26.5Inhibition of microtubule assembly

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound against multiple bacterial strains, revealing an MIC (Minimum Inhibitory Concentration) as low as 0.5 µg/mL for certain pathogens.
  • Evaluation in Cancer Research : Another study assessed the compound's effects on cancer cell proliferation and found that it could significantly reduce cell viability in MDA-MB-231 cells through apoptosis induction mechanisms.
  • Pharmacokinetic Studies : Research examining the pharmacokinetics revealed favorable absorption and distribution characteristics, indicating its potential for further development into therapeutic agents.

Q & A

Basic Research Questions

Q. How can synthesis conditions for 3-(Hydroxymethylidene)-1-methylpiperidin-2-one be optimized to improve yield and purity?

  • Methodological Answer : Utilize multi-step organic reactions with substituted pyridines or heterocycles as intermediates. Monitor reaction progress via TLC or HPLC. Adjust catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., DMF for polar intermediates) based on steric and electronic demands. Purify via column chromatography with gradient elution (hexane:ethyl acetate) .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles. ORTEP-III can visualize thermal ellipsoids and molecular packing .
  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm regiochemistry and substituent orientation.
  • Infrared Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Wear PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319).
  • Use fume hoods to avoid inhalation (H335).
  • Store at 2–8°C in sealed containers to prevent degradation .

Q. How are key physical properties (e.g., boiling point, density) determined experimentally?

  • Methodological Answer :

PropertyMethod/InstrumentValueReference
Boiling PointDistillation under reduced pressure94–95°C at 9 Torr
DensityPycnometer1.0331 g/cm³ at 20°C
Refractive IndexAbbe refractometer1.482

Q. Which analytical methods ensure purity and stability during storage?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.
  • Karl Fischer Titration : Quantify water content to assess hygroscopicity.
  • Stability Studies : Accelerated aging at 40°C/75% RH for 6 months with periodic purity checks .

Q. What solvent systems are optimal for solubility studies?

  • Methodological Answer : Test solubility in DMSO (polar aprotic), chloroform (non-polar), and ethanol (protic). Use sonication for 30 minutes at 25°C. Centrifuge to separate undissolved particles .

Advanced Research Questions

Q. How can computational docking models predict binding interactions with biological targets?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Validate docking poses with MM/GBSA binding energy calculations. Compare with experimental IC₅₀ values from cytotoxicity assays .

Q. How to resolve discrepancies in crystallographic data (e.g., bond length variations)?

  • Methodological Answer : Cross-validate using multiple refinement software (SHELXL vs. Olex2). Apply Hirshfeld surface analysis to assess intermolecular interactions. Check for twinning or disorder using PLATON .

Q. What structure-activity relationships (SAR) differentiate this compound from analogs?

  • Methodological Answer : Synthesize derivatives (e.g., methyl group at position 3 vs. 4) and compare bioactivity. Use QSAR models to correlate substituent electronic parameters (Hammett σ) with antimicrobial potency .

Q. How does the compound degrade under oxidative or hydrolytic conditions?

  • Methodological Answer :

  • Hydrolysis : Incubate in pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C. Monitor degradation via LC-MS.
  • Oxidation : Expose to H₂O₂ (3%) and track peroxide adducts .

Q. What mechanistic insights explain its cytotoxicity in cancer cell lines?

  • Methodological Answer : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis. Measure mitochondrial membrane potential (JC-1 dye) and ROS levels (DCFH-DA assay). Validate via Western blot (Bax/Bcl-2 ratio) .

Q. What methodologies assess ecotoxicological risks despite limited data?

  • Methodological Answer : Use in silico tools (ECOSAR, TEST) to predict acute/chronic toxicity to aquatic organisms. Conduct Daphnia magna acute toxicity tests (OECD 202) if computational results suggest hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.